Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-
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Overview
Description
Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- is a heterocyclic organic compound characterized by a fused furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- can be achieved through several methods. One common approach involves the dearomatization of furan rings via electrocyclic ring-closure . This method typically requires specific reaction conditions, such as the use of dry dichloromethane (DCM) as a solvent and the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and is monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as flash chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyrrole: Another heterocyclic compound with a similar fused ring system.
Furo[3,4-c]furan: A related compound with a different ring fusion pattern.
Uniqueness
Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- is unique due to its specific structural configuration and the presence of a tetrahydrofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(3aR,6aS)-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one |
InChI |
InChI=1S/C6H8O3/c7-5-3-4-1-2-8-6(4)9-5/h4,6H,1-3H2/t4-,6+/m1/s1 |
InChI Key |
IADWRRHAUNBWTI-XINAWCOVSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1CC(=O)O2 |
Canonical SMILES |
C1COC2C1CC(=O)O2 |
Origin of Product |
United States |
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